

Application Notes and Protocols for LH-708 in Hot Shear Blade Fabrication

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Compound of Interest

Compound Name: LH-708

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These application notes provide a comprehensive overview and detailed protocols for the utilization of **LH-708**, a hot work tool steel electrode, in the fabrication and hard-facing of hot shear blades.

LH-708 is identified as a low-heat input welding alloy with an iron (Fe), tungsten (W), and chromium (Cr) base.^[1] It is characterized by its significant toughness and wear resistance, making it suitable for the repair of tools or the fabrication of hot work tools from carbon or low alloy steels.^{[1][2]} Applications for **LH-708** include dies, forging hammers, slides, and notably, hot shear blades.^{[2][3][4][5]}

Material Properties and Performance Data

The primary application of **LH-708** in the context of hot shear blades is as a hard-facing material applied via welding to a substrate blade material. The properties of the deposited **LH-708** layer are critical for the performance of the blade's cutting edge.

Mechanical Properties of LH-708 Weld Deposit

Property	Value (HRC)	Condition
Hardness	41-46 HRC	As Welded[1][2][3][4]
Hardness	49-51 HRC	After Hardening[1][2][3][4]
Hardness	21-24 HRC	After Annealing[1][2][3][4]

Recommended Substrate Materials for Hot Shear Blades

The selection of a suitable substrate material is crucial for the overall performance of the hot shear blade. The substrate must possess high toughness and resistance to thermal fatigue. Common materials for hot shear blades include:

Material Designation	Key Characteristics
H13 (4Cr5MoSiV1)	A chromium hot-work steel with excellent toughness and strength at high temperatures.[6][7]
D2 (Cr12MoV)	A high-carbon, high-chromium tool steel known for exceptional wear resistance.[6][8]
6CrW2Si	A tool steel with added tungsten for increased hardness and wear resistance, suitable for cutting hot-rolled plates.[7][9]
W6Mo5Cr4V2 (M2)	A high-speed steel with excellent red hardness and abrasion resistance, ideal for high-speed cutting.[6][9]

Experimental Protocols

The following protocols detail the fabrication of a hot shear blade using a common substrate material, followed by the application of the **LH-708** hard-facing layer.

Protocol 1: Fabrication of the Hot Shear Blade Substrate

This protocol outlines the steps for creating the main body of the hot shear blade from a suitable tool steel such as H13.

- **Material Selection:** Choose a suitable hot work tool steel (e.g., H13) based on the specific application requirements for toughness and thermal resistance.
- **Machining:** Machine the tool steel to the desired dimensions of the hot shear blade. Leave a margin for the hard-facing layer on the cutting edge.
- **Pre-weld Preparation:** Thoroughly clean the area to be hard-faced with a wire brush to remove any scale, rust, or contaminants.[\[2\]](#)
- **Preheating:** Preheat the blade to a temperature of 300-400°C.[\[2\]](#) This step is crucial to prevent thermal shock and ensure a good metallurgical bond with the weld deposit.

Protocol 2: Hard-Facing with LH-708 Welding Electrode

This protocol details the application of the **LH-708** electrode to the prepared cutting edge of the blade.

- **Welding Parameters:** Set the welding current according to the electrode diameter as specified in the table below. Use AC or DC (+) polarity.[\[2\]](#)
- **Base Layer (Optional):** For significant build-up, a base layer of a tougher, more ductile material like LH-710 is recommended before applying **LH-708**.[\[2\]](#)[\[10\]](#)
- **Deposition of LH-708:** Apply a maximum of two layers of **LH-708** to achieve full hardness.[\[2\]](#)
[\[10\]](#) The weld beads should be smooth and uniform.[\[1\]](#)[\[2\]](#)
- **Post-weld Cooling:** Allow the blade to cool slowly to room temperature in a controlled environment to minimize residual stresses.

Electrode Diameter (mm)	Current (Amps)
2.5	50-70
3.2	90-110
4.0	140-160
5.0	190-230

Data sourced from Ador Fontech
documentation.[\[2\]](#)

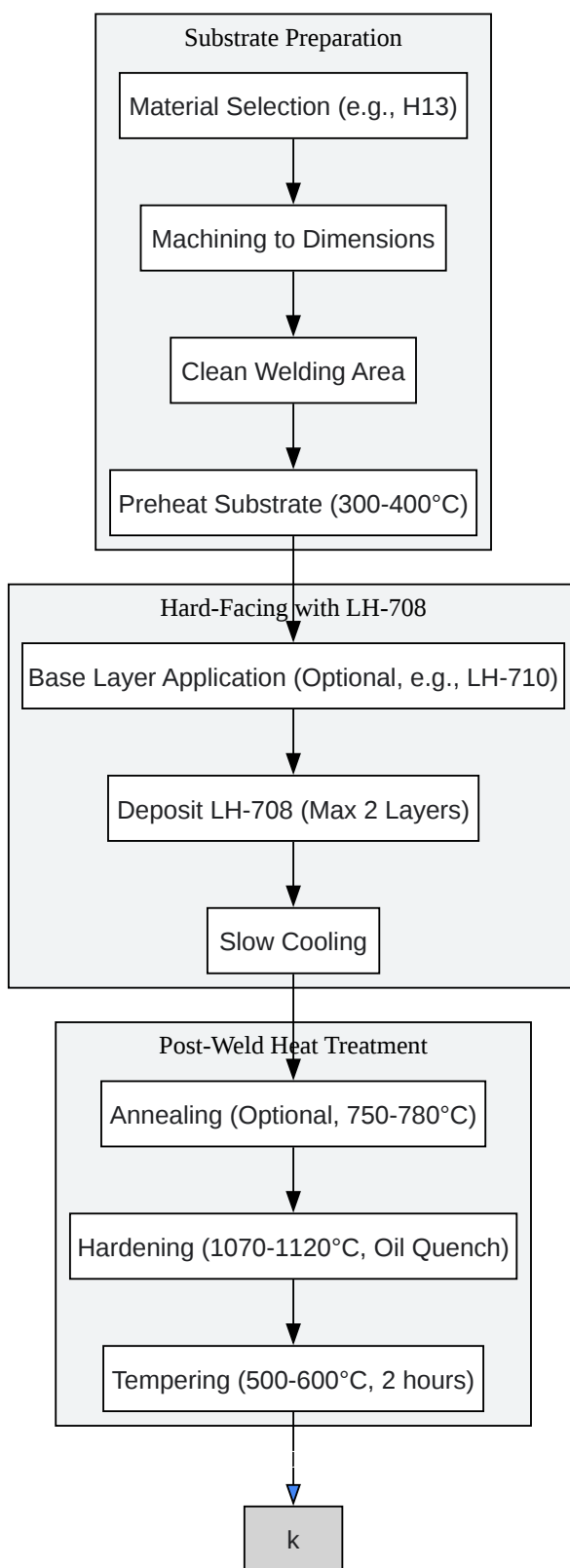
Protocol 3: Post-Weld Heat Treatment

Heat treatment is essential to achieve the desired final hardness and mechanical properties of the **LH-708** cutting edge.

- Annealing (Optional): If required, anneal the blade by holding at 750-780°C for 4 hours.[\[2\]](#) This will soften the material for any subsequent machining.
- Hardening: Heat the blade to 1070-1120°C and then quench in oil.[\[2\]](#) This process significantly increases the hardness of the **LH-708** deposit.
- Tempering: Temper the blade at 500-600°C for two hours.[\[2\]](#) Tempering reduces brittleness and imparts toughness to the hardened cutting edge.

Diagrams and Workflows

Logical Workflow for Hot Shear Blade Fabrication



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Caption: Workflow for fabricating a hot shear blade with **LH-708** hard-facing.

Heat Treatment Cycle for LH-708



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Caption: Post-weld heat treatment cycle for **LH-708** deposit.

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